Technical Monograph: Desmethyl Hydroxy Cerivastatin Sodium Salt (Metabolite M-24)
Technical Monograph: Desmethyl Hydroxy Cerivastatin Sodium Salt (Metabolite M-24)
Executive Summary & Compound Identity
Desmethyl Hydroxy Cerivastatin Sodium (often designated in literature as Metabolite M-24 Sodium ) is a critical, pharmacologically active metabolite of the HMG-CoA reductase inhibitor Cerivastatin. Unlike many Phase I metabolites which are detoxification products, M-24 retains significant inhibitory potency against HMG-CoA reductase (similar to the parent compound).
Its structural elucidation and quantification are pivotal in forensic toxicology and pharmaceutical safety, particularly in understanding the mechanism of Cerivastatin-induced rhabdomyolysis. The compound represents a dual-modification of the parent drug:
Chemical Identity Table
| Feature | Details |
| Common Name | Desmethyl Hydroxy Cerivastatin Sodium (Metabolite M-24) |
| IUPAC Name | Sodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
| CAS Number (Free Acid) | 216220-12-1 |
| Molecular Formula | C |
| Molecular Weight | ~483.51 g/mol (Sodium Salt); 461.53 g/mol (Free Acid) |
| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL due to Sodium salt form) |
| Key Pharmacophore | 3,5-dihydroxyhept-6-enoic acid (HMG-CoA Reductase binding site) |
Structural Characterization & Logic
The structure of M-24 is defined by three distinct domains. Understanding these domains explains the compound's retained potency and its role in toxicity.
A. The Pyridine Core (Scaffold)
Unlike the hexahydronaphthalene ring of lovastatin/simvastatin, Cerivastatin utilizes a fully synthetic pyridine core. In M-24, this core remains intact, maintaining the spatial orientation required for the active site.
B. The Metabolic Modifications (The "Desmethyl-Hydroxy" Shift)
- -Desmethylation (Position 5): The parent Cerivastatin contains a methoxymethyl group. CYP2C8 facilitates the removal of the methyl group, converting this to a hydroxymethyl group. This increases the polarity of the molecule significantly.
-
Hydroxylation (Position 6): The parent contains two isopropyl groups. CYP2C8 (and to a lesser extent CYP3A4) hydroxylates one of the methyl carbons on the isopropyl chain, converting it to a 1-hydroxypropan-2-yl moiety.
C. The Dihydroxyheptenoic Acid Side Chain
This constitutes the "business end" of the molecule. It mimics the substrate HMG-CoA. In the sodium salt form, the lactone ring is hydrolyzed open to the carboxylate. Crucially, the stereochemistry (3R, 5S) must be preserved for biological activity.
Metabolic Pathway & Toxicity Mechanism
The formation of M-24 is a result of sequential or parallel metabolism. The accumulation of M-24 is often exacerbated by drug-drug interactions (DDIs), specifically with Gemfibrozil (a CYP2C8 inhibitor).
Pathway Visualization
The following diagram illustrates the biotransformation of Cerivastatin into M-24, highlighting the enzymatic dependencies.
Caption: Biotransformation of Cerivastatin to M-24. Note the central role of CYP2C8. Inhibition of this enzyme leads to altered ratios and potential accumulation of active species.
Mechanistic Insight: The "Active Metabolite" Threat
Unlike many statins where metabolites are inactive, M-24 retains approximately 100% of the HMG-CoA reductase inhibitory activity of the parent compound [1]. Because M-24 is more polar (due to the added hydroxyl groups), its clearance is heavily dependent on OATP transporters. If these transporters are inhibited (e.g., by Cyclosporine or Gemfibrozil), M-24 accumulates in plasma, contributing significantly to the systemic muscle toxicity (rhabdomyolysis) that led to the drug's withdrawal [2].
Experimental Protocols
Protocol A: In Vitro Generation of M-24 (Microsomal Incubation)
For researchers lacking a synthetic standard, M-24 can be generated biologically using human liver microsomes (HLM). This protocol ensures the production of the biologically relevant stereoisomer.
Reagents:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
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NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
-
Magnesium Chloride (3.3 mM)
-
Phosphate Buffer (100 mM, pH 7.4)[3]
-
Cerivastatin Sodium (Substrate)[4]
Workflow:
-
Preparation: Dilute HLM to a final concentration of 0.5 mg/mL in Phosphate Buffer.
-
Pre-incubation: Add Cerivastatin (final conc. 10 µM). Incubate at 37°C for 5 minutes.
-
Initiation: Add the NADPH regenerating system to start the reaction.
-
Incubation: Incubate at 37°C for 60 minutes. (Note: Longer incubation favors secondary metabolites like M-24 over primary ones like M-1).
-
Termination: Stop reaction with ice-cold Acetonitrile (containing internal standard, e.g., Cerivastatin-d6) in a 1:1 volume ratio.
-
Extraction: Centrifuge at 10,000 x g for 10 minutes to pellet proteins. Collect supernatant.
-
Analysis: Inject supernatant into LC-MS/MS.
Protocol B: LC-MS/MS Identification Criteria
To validate the presence of Desmethyl Hydroxy Cerivastatin (M-24), use the following transition parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (Relative) |
| Cerivastatin | 460.2 [M+H]+ | 356.2 | 20 | 1.00 (Ref) |
| M-1 (Desmethyl) | 446.2 [M+H]+ | 342.2 | 22 | ~0.92 |
| M-23 (Hydroxy) | 476.2 [M+H]+ | 372.2 | 22 | ~0.85 |
| M-24 (Target) | 462.2 [M+H]+ | 358.2 | 25 | ~0.78 |
Note: M-24 elutes earlier than the parent due to increased polarity from the two hydroxyl modifications.
Synthesis & Stability Considerations
Synthesis Logic (Retrosynthetic Analysis)
While total synthesis is complex, the generation of the M-24 reference standard typically follows a convergent route:
-
Pyridine Construction: A Hantzsch pyridine synthesis using a modified ethyl acetoacetate precursor containing the pre-formed hydroxymethyl and protected hydroxy-isopropyl groups.
-
Side Chain Attachment: The dihydroxyheptenoic acid chain is attached via a Wittig-Horner reaction to the C-3 aldehyde of the pyridine core.
-
Salt Formation: The final step involves hydrolysis of the ester/lactone with NaOH to yield the Sodium Salt.
Storage & Handling
-
Hygroscopicity: As a sodium salt, M-24 is hygroscopic. It must be stored in a desiccator at -20°C.
-
Lactonization: In acidic environments (pH < 5), the open-chain acid will cyclize to form the lactone (M-24 Lactone). All analytical buffers should be maintained at pH > 7.0 to preserve the active salt form.
References
-
Biotransformation of Cerivastatin: Böttcher, M. F., et al. (1998). "Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved."[1] Drug Metabolism and Disposition. Link
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Toxicity Mechanism: Wang, J. S., et al. (2002). "Cerivastatin systemic exposure is increased in patients with renal impairment." Clinical Pharmacology & Therapeutics. Link
-
Chemical Structure Data: PubChem Compound Summary for CID 102506881, Desmethyl hydroxyl cerivastatin.[5] Link
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CYP2C8 Interaction: Shitara, Y., et al. (2004). "Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin." Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desmethyl hydroxyl cerivastatin | C25H32FNO6 | CID 102506881 - PubChem [pubchem.ncbi.nlm.nih.gov]
